6-(4-Ethoxyphenyl)pyrimidin-4-ol
Overview
Description
“6-(4-Ethoxyphenyl)pyrimidin-4-ol” is a chemical compound that is used in various scientific research areas . It is a pyrimidine derivative, which is a class of compounds that have wide applications in the field of pharmaceuticals .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “6-(4-Ethoxyphenyl)pyrimidin-4-ol”, involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be analyzed using various spectroscopic techniques . For instance, the InChI code for a similar compound, “6-(4-methoxyphenyl)pyrimidin-4-ol”, is "1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14)" .Chemical Reactions Analysis
The chemical reactions of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be analyzed based on the reactions of similar pyrimidine derivatives . For instance, the pyrimidine (6–4) photoproduct undergoes a photolyase reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be analyzed based on similar compounds. For instance, “6-(4-methoxyphenyl)pyrimidin-4-ol” has a molecular weight of 202.21 and is a solid at room temperature .Scientific Research Applications
Pharmaceutical Testing
This compound is available for purchase for pharmaceutical testing , indicating its potential use in drug development or quality control processes .
Anti-inflammatory Research
While not directly related to “6-(4-Ethoxyphenyl)pyrimidin-4-ol”, pyrimidines, in general, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Industrial Production
It is mentioned in one source that a similar compound, “6-Ethyl-5-fluoro-pyrimidin-4-ol”, is used in the industrial production of voriconazole, an antifungal medication. This suggests that “6-(4-Ethoxyphenyl)pyrimidin-4-ol” could potentially have similar industrial applications .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of “6-(4-Ethoxyphenyl)pyrimidin-4-ol” can be inferred from the research developments in the field of pyrimidines. Pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . The synthetic significance of pyrimidines and their biological characteristics have been studied extensively, and these studies can provide clues for the synthesis of novel pyrimidine analogs with enhanced activities .
properties
IUPAC Name |
4-(4-ethoxyphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGJEICMHBNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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